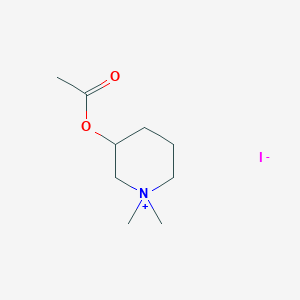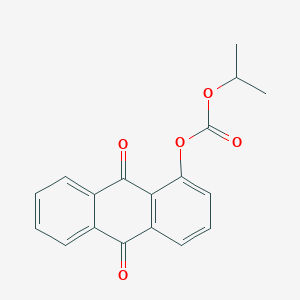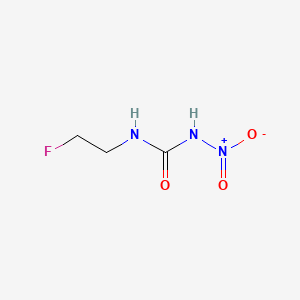![molecular formula C32H32N2O7 B14673997 3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine CAS No. 42926-79-4](/img/structure/B14673997.png)
3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine is a synthetic nucleoside analog. This compound is structurally related to thymidine, a nucleoside component of DNA, but it has been chemically modified to include acetyl and methoxyphenyl groups. These modifications can alter its chemical properties and biological activity, making it useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine typically involves multiple steps. One common approach is to start with thymidine and introduce the acetyl and methoxyphenyl groups through a series of protection and deprotection reactions. The acetyl group can be introduced using acetic anhydride in the presence of a base, while the methoxyphenyl group can be added using a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include using more efficient catalysts, optimizing reaction conditions to increase yield, and developing purification methods to ensure the final product’s purity.
化学反応の分析
Types of Reactions
3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: This compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol.
科学的研究の応用
3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study DNA replication and repair mechanisms.
Industry: It can be used in the production of nucleoside analogs for various applications.
作用機序
The mechanism of action of 3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes, leading to cell death. This makes it a potential candidate for use in antiviral and anticancer therapies. The molecular targets and pathways involved include DNA polymerases and other enzymes involved in DNA synthesis .
類似化合物との比較
Similar Compounds
3’-O-Acetylthymidine: Similar in structure but lacks the methoxyphenyl and diphenyl groups.
5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine: Similar but lacks the acetyl group.
Uniqueness
3’-O-Acetyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine is unique due to the presence of both acetyl and methoxyphenyl groups, which can significantly alter its chemical and biological properties compared to other thymidine analogs. These modifications can enhance its stability, increase its affinity for certain enzymes, and improve its overall efficacy in various applications .
特性
CAS番号 |
42926-79-4 |
|---|---|
分子式 |
C32H32N2O7 |
分子量 |
556.6 g/mol |
IUPAC名 |
[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C32H32N2O7/c1-21-19-34(31(37)33-30(21)36)29-18-27(40-22(2)35)28(41-29)20-39-32(23-10-6-4-7-11-23,24-12-8-5-9-13-24)25-14-16-26(38-3)17-15-25/h4-17,19,27-29H,18,20H2,1-3H3,(H,33,36,37)/t27-,28+,29+/m0/s1 |
InChIキー |
PLWOFJRSRWJIRZ-ZGIBFIJWSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OC(=O)C |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3H-imidazo[4,5-f]quinazoline](/img/structure/B14673945.png)
![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)







